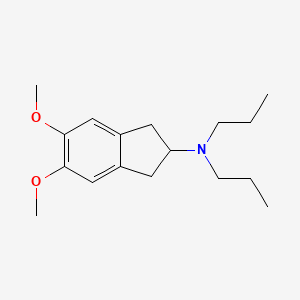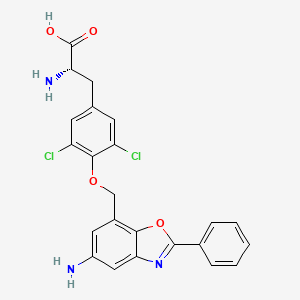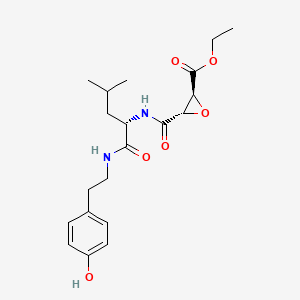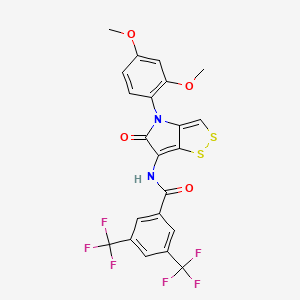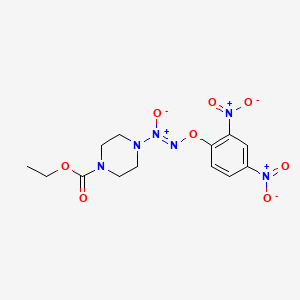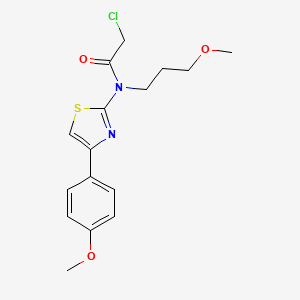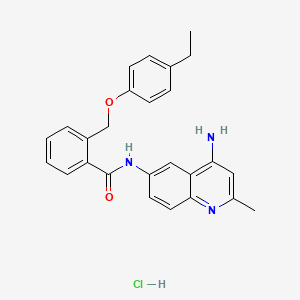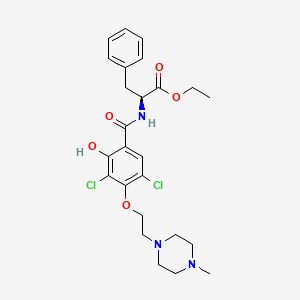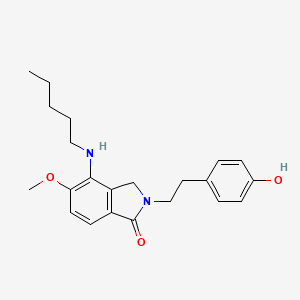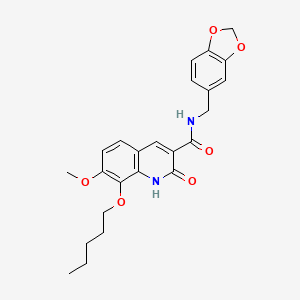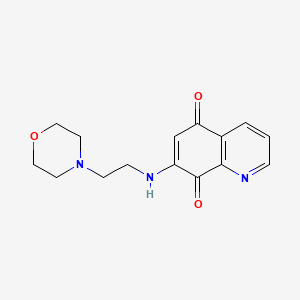
JUN-1111
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
JUN-1111は、細胞周期調節に重要な役割を果たす酵素ファミリーであるCdc25ホスファターゼの不可逆的かつ選択的な阻害剤です。 この化合物は、G1およびG2/M期での細胞周期停止を誘導する可能性が示されており、癌研究において貴重なツールとなっています .
準備方法
合成経路と反応条件
JUN-1111の合成は、コア構造の調製から始まり、その後官能基の修飾が行われる複数のステップを含みます。正確な合成経路と反応条件は、所有権によって保護されており、公には開示されていません。
工業的生産方法
This compoundの工業的生産は、高純度と一貫性を確保するために、制御された条件下で行われます。 このプロセスには、最適化された反応条件を使用した大規模合成、および結晶化とクロマトグラフィーなどの精製ステップが含まれ、所望の純度レベルを実現します .
化学反応の分析
反応の種類
JUN-1111は、主にCdc25ホスファターゼとの相互作用を伴う反応を起こします。これらの反応には以下が含まれます。
一般的な試薬と条件
主な生成物
This compoundを含む反応から生成される主な生成物は、主にCdc25ホスファターゼの阻害された形態と活性酸素種です .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
科学的研究の応用
JUN-1111 has a wide range of scientific research applications, including:
Cancer Research: Due to its ability to induce cell cycle arrest, this compound is extensively used in cancer research to study the mechanisms of cell cycle regulation and to develop potential cancer therapies
Biological Studies: This compound is used to investigate the role of Cdc25 phosphatase in various biological processes, including cell proliferation and apoptosis
Drug Development: This compound serves as a lead compound in the development of new drugs targeting Cdc25 phosphatase for the treatment of cancer and other diseases
作用機序
JUN-1111は、Cdc25ホスファターゼの活性部位に不可逆的に結合することで作用し、その活性を阻害します。この阻害により、リン酸化されたサイクリン依存性キナーゼが蓄積し、これがG1およびG2/M期での細胞周期停止を引き起こします。 この化合物は、活性酸素種の生成も誘導し、その細胞毒性効果に貢献します .
類似化合物の比較
類似化合物
NSC668394: 同様の阻害特性を持つ、Cdc25ホスファターゼの別の阻害剤
キノリンジオン誘導体: NSC663284など、Cdc25機能も阻害する化合物.
独自性
This compoundは、Cdc25ホスファターゼに対する高い選択性と不可逆的結合によって特徴付けられます。 この選択性は、オフターゲット効果を最小限に抑え、細胞周期進行の阻害における有効性を高めるため、研究と創薬において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
NSC668394: Another inhibitor of Cdc25 phosphatase with similar inhibitory properties
Quinolinedione Derivatives: Compounds like NSC663284 that also inhibit Cdc25 function.
Uniqueness
JUN-1111 is unique due to its high selectivity and irreversible binding to Cdc25 phosphatase. This selectivity makes it a valuable tool in research and drug development, as it minimizes off-target effects and enhances its efficacy in inhibiting cell cycle progression .
特性
CAS番号 |
874351-38-9 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
287.31 g/mol |
IUPAC名 |
7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H17N3O3/c19-13-10-12(15(20)14-11(13)2-1-3-17-14)16-4-5-18-6-8-21-9-7-18/h1-3,10,16H,4-9H2 |
InChIキー |
QWIRJCMQNFHGJV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3 |
正規SMILES |
C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JUN-1111; JUN 1111; JUN1111; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



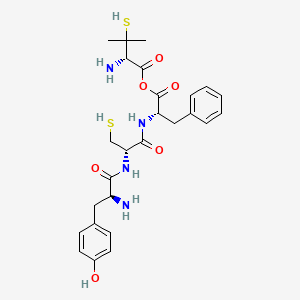
![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)
